2-Piperidin-1-yl-5-trifluoromethylbenzoic acid hydrochloride
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Overview
Description
2-Piperidin-1-yl-5-trifluoromethylbenzoic acid hydrochloride is a compound that features a piperidine ring, a trifluoromethyl group, and a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-yl-5-trifluoromethylbenzoic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Benzoic Acid: The final step involves coupling the piperidine derivative with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-yl-5-trifluoromethylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Piperidin-1-yl-5-trifluoromethylbenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidin-1-yl-5-trifluoromethylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability . The piperidine ring may interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine-based compound with antiviral and anticancer properties.
Uniqueness
2-Piperidin-1-yl-5-trifluoromethylbenzoic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design compared to other piperidine derivatives .
Properties
IUPAC Name |
2-piperidin-1-yl-5-(trifluoromethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)9-4-5-11(10(8-9)12(18)19)17-6-2-1-3-7-17;/h4-5,8H,1-3,6-7H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOYVTLKNTWGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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